molecular formula C20H20FN3O B2528500 (4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415503-60-3

(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Katalognummer B2528500
CAS-Nummer: 2415503-60-3
Molekulargewicht: 337.398
InChI-Schlüssel: IKDKFCPTTFRBBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "FL-DM-1" and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of FL-DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. This results in the disruption of the cell cycle and ultimately leads to the death of cancer cells. FL-DM-1 has also been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to cancer cells.

Biochemische Und Physiologische Effekte

FL-DM-1 has been found to have several biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest and inhibit the formation of microtubules. FL-DM-1 has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells. In addition, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

FL-DM-1 has several advantages for lab experiments, including its high potency and selectivity for cancer cells. The compound has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the synthesis of FL-DM-1 is complex and requires specialized equipment, which can limit its use in some labs. In addition, the compound has not been extensively studied in clinical trials, and its long-term effects are not fully understood.

Zukünftige Richtungen

There are several future directions for research related to FL-DM-1. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of new analogs of FL-DM-1 with improved potency and selectivity for cancer cells. Finally, further studies are needed to fully understand the mechanism of action and long-term effects of FL-DM-1, which can inform its potential use in clinical trials.

Synthesemethoden

The synthesis of FL-DM-1 is a complex process that involves several steps. The initial step involves the preparation of 4-fluoroaniline, which is then converted into 4-fluorobenzonitrile. The next step involves the preparation of 2-propan-2-ylbenzimidazole, which is then reacted with 4-fluorobenzonitrile to form (4-fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

FL-DM-1 has been studied extensively for its potential use in the treatment of various diseases, including cancer and neurological disorders. The compound has shown promising results in several studies related to its anti-cancer properties. FL-DM-1 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13(2)19-22-17-5-3-4-6-18(17)24(19)16-11-23(12-16)20(25)14-7-9-15(21)10-8-14/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKFCPTTFRBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.